molecular formula C10H13BrN2O2S B2982170 Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide CAS No. 21784-51-0

Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide

Cat. No. B2982170
CAS RN: 21784-51-0
M. Wt: 305.19
InChI Key: FGIJQAQQTPDGNT-UHFFFAOYSA-N
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Description

Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide is a chemical compound with the molecular formula C10H13BrN2O2S . It is used in various chemical reactions and has specific properties that make it useful in certain applications .


Molecular Structure Analysis

The molecular structure of Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide is defined by its molecular formula, C10H13BrN2O2S . The exact arrangement of these atoms in space defines the structure of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide are determined by its molecular structure . Unfortunately, specific properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Antimicrobial Applications

Sulforaphane [SFN] , a compound related by virtue of being a sulfur-containing organic molecule, is studied for its antimicrobial properties. SFN, found in cruciferous vegetables like broccoli, demonstrates a range of biological activities, including antimicrobial effects. It's a promising chemopreventive agent against various diseases, hinting at the potential antimicrobial applications of sulfur-containing compounds (Kim & Park, 2016).

Antioxidant and Anti-inflammatory Properties

Research on sulforaphane also highlights its antioxidant and anti-inflammatory effects. These properties are crucial in preventing oxidative stress and inflammation, common pathways in many diseases. The ability of sulfur-containing compounds to modulate these pathways suggests their utility in scientific research aimed at understanding and mitigating such conditions (Kim & Park, 2016).

Neuroprotective Effects

The neuroprotective effects of sulforaphane are of significant interest, especially in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to induce antioxidant responses via the Nrf2 pathway suggests a potential research application for sulfur-containing compounds in exploring therapeutic strategies against neurodegeneration (Schepici, Bramanti, & Mazzon, 2020).

Chemoprevention

Sulfur-containing compounds, through mechanisms demonstrated by sulforaphane, have chemopreventive properties. Their role in modulating key cellular pathways to prevent cancer progression makes them valuable in scientific research focused on cancer prevention and therapy (Dinkova-Kostova, Fahey, Kostov, & Kensler, 2017).

Mechanism of Action

The mechanism of action of Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide is not specified in the sources I found. The mechanism of action would depend on the specific application and the other compounds involved .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) of the compound . The SDS contains important information about the potential hazards of the compound, as well as instructions for safe handling and storage.

Future Directions

The future directions for the use of Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide would depend on ongoing research and development in the field . It’s possible that new applications for this compound could be discovered in the future.

properties

IUPAC Name

[amino-[(2-methoxycarbonylphenyl)methylsulfanyl]methylidene]azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S.BrH/c1-14-9(13)8-5-3-2-4-7(8)6-15-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOVBRVZPQAGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CSC(=[NH2+])N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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